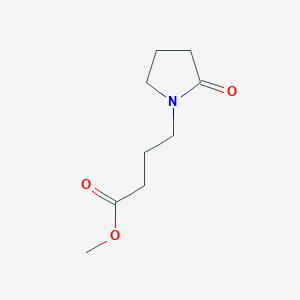

Methyl 4-(2-oxopyrrolidin-1-yl)butanoate

Description

BenchChem offers high-quality Methyl 4-(2-oxopyrrolidin-1-yl)butanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(2-oxopyrrolidin-1-yl)butanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(2-oxopyrrolidin-1-yl)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-13-9(12)5-3-7-10-6-2-4-8(10)11/h2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATRRQQINZGKHMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCN1CCCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-(2-oxopyrrolidin-1-yl)butanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

Methyl 4-(2-oxopyrrolidin-1-yl)butanoate is a fascinating molecule that belongs to the pyrrolidinone class of compounds. This structural motif is of significant interest in medicinal chemistry, most notably as the core of the nootropic and antiepileptic drug, Levetiracetam. While not as extensively studied as its close analogs, understanding the physicochemical properties of Methyl 4-(2-oxopyrrolidin-1-yl)butanoate is crucial for its potential applications in drug discovery and development, particularly as an intermediate or a novel therapeutic agent itself. This guide provides a comprehensive overview of its key physicochemical characteristics, supported by established analytical methodologies and data from closely related structures to offer a scientifically grounded perspective.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is the bedrock of its development as a potential therapeutic agent. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. Due to the limited availability of direct experimental data for Methyl 4-(2-oxopyrrolidin-1-yl)butanoate, the following table includes both computed values and data from analogous compounds to provide a robust profile.

| Property | Value/Predicted Range | Data Source/Method |

| Molecular Formula | C₉H₁₅NO₃ | - |

| Molecular Weight | 185.22 g/mol | [1] |

| CAS Number | 6740-20-1 | [1] |

| Appearance | Colorless to pale yellow oil (Predicted) | Inferred from similar compounds |

| Melting Point | Not available (likely below room temperature) | - |

| Boiling Point | Predicted to be >200 °C at atmospheric pressure | Based on structurally similar compounds |

| Density | ~1.1 g/cm³ (Predicted) | [1] |

| Solubility | Predicted to be soluble in water and polar organic solvents like ethanol and DMSO. | Based on the polarity of the molecule |

| XLogP3 | 0.49990 | [1] |

Structural and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the pyrrolidinone ring, the butanoate chain, and the methyl ester group. The protons on the carbon adjacent to the nitrogen and the carbonyl group will appear at a lower field due to deshielding effects.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for each of the nine carbon atoms. The carbonyl carbons of the lactam and the ester will be the most downfield signals.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorption bands corresponding to the carbonyl stretching vibrations of the lactam (around 1680 cm⁻¹) and the ester (around 1730 cm⁻¹). C-N and C-O stretching vibrations will also be present.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (185.22 g/mol ). Fragmentation patterns will likely involve the loss of the methoxy group from the ester and cleavage of the butanoate side chain.

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, the following section outlines detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of Methyl 4-(2-oxopyrrolidin-1-yl)butanoate.

Melting Point Determination (Capillary Method)

The melting point of a solid is a critical indicator of its purity.[3] A sharp melting range typically signifies a pure compound.

Figure 1: Workflow for Melting Point Determination.

Boiling Point Determination (Micro-scale Method)

For liquid samples, the boiling point is a fundamental physical constant. A micro-scale method is suitable when only a small amount of the substance is available.

Figure 2: Workflow for Micro-scale Boiling Point Determination.

Solubility Determination (Equilibrium Shake-Flask Method)

Solubility is a critical parameter that influences bioavailability and formulation development. The shake-flask method is a gold standard for determining equilibrium solubility.

Figure 3: Workflow for Equilibrium Solubility Determination.

Synthesis and Potential Applications

Methyl 4-(2-oxopyrrolidin-1-yl)butanoate can be synthesized through several potential routes. One plausible method involves the N-alkylation of 2-pyrrolidinone with a suitable methyl 4-halobutanoate, such as methyl 4-bromobutanoate, in the presence of a base.

The structural similarity of Methyl 4-(2-oxopyrrolidin-1-yl)butanoate to known neurologically active compounds suggests its potential as a scaffold for the development of new central nervous system (CNS) agents. Further research into its biological activity is warranted to explore its therapeutic potential. The synthesis of related compounds like (2S)-methyl 2-(2-oxo-4-propylpyrrolidin-1-yl)butanoate has been explored in the context of developing antiepileptic drugs.[3][4]

Conclusion

This technical guide provides a comprehensive overview of the physicochemical properties of Methyl 4-(2-oxopyrrolidin-1-yl)butanoate. While direct experimental data for this specific molecule is limited, by leveraging data from closely related analogs and established analytical protocols, we have constructed a robust and scientifically sound profile. This information is invaluable for researchers and scientists in the field of drug development, providing a solid foundation for further investigation into the synthesis, characterization, and potential therapeutic applications of this intriguing pyrrolidinone derivative. The provided experimental workflows offer a clear and validated approach for obtaining precise empirical data, which will be essential for any future development efforts.

References

- (2S)-2- Oxopyrrolidin-1-yl)butanoic acid.............Key Levetiracetam intermediate - ORGANIC SPECTROSCOPY INTERNATIONAL. (2015, April 4).

-

Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. ACS Omega. (2022, January 9). [Link]

-

13C NMR Spectrum (1D, 25 MHz, D2O, predicted) (NP0059813). NP-MRD. Retrieved February 15, 2026, from [Link]

-

Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. PMC. (2022, January 9). [Link]

-

Efficient Synthesis of Methyl (S)-4-(1-Methylpyrrolidin-2-yl)-3-oxobutanoate as the Key Intermediate for Tropane Alkaloid Biosynthesis with Optically Active Form. ResearchGate. (2025, August 5). [Link]

-

(2S)-2- Oxopyrrolidin-1-yl)butanoic acid………….Key Levetiracetam intermediate. New Drug Approvals. (2015, April 5). [Link]

- Process for the preparation of 2-oxo-1-pyrrolidine derivatives.

-

Synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides. ResearchGate. Retrieved February 15, 2026, from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: (2S)-2- Oxopyrrolidin-1-yl)butanoic acid.............Key Levetiracetam intermediate [orgspectroscopyint.blogspot.com]

- 3. Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Molecular weight and structural formula of Methyl 4-(2-oxopyrrolidin-1-yl)butanoate

Topic: Molecular Weight and Structural Formula of Methyl 4-(2-oxopyrrolidin-1-yl)butanoate Content Type: Technical Whitepaper / Reference Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists[1]

Structural Integrity, Synthetic Pathways, and Physicochemical Profiling [1]

Executive Summary

Methyl 4-(2-oxopyrrolidin-1-yl)butanoate (CAS: 6740-20-1) represents a critical scaffold in the development of pyrrolidone-based pharmacophores.[1] Structurally distinct from the racetam class (typically acetamides) and Levetiracetam intermediates (typically branched 2-butanoates), this molecule features a linear γ-aminobutyric acid (GABA) backbone cyclized at the nitrogen terminus and protected as a methyl ester. This guide delineates its structural parameters, validated synthetic protocols, and analytical characterization to support its application as a versatile intermediate in neurotherapeutic drug discovery.

Chemical Identity & Structural Analysis[2][3][4]

2.1 Core Parameters

The molecule is an esterified derivative of N-substituted GABA lactam. Its linear alkyl chain distinguishes it from the branched congeners used in the synthesis of Levetiracetam or Brivaracetam.

| Parameter | Specification |

| Chemical Name | Methyl 4-(2-oxopyrrolidin-1-yl)butanoate |

| CAS Registry Number | 6740-20-1 |

| Molecular Formula | |

| Molecular Weight | 185.22 g/mol |

| Exact Mass | 185.1052 Da |

| SMILES | COOC(=O)CCCN1CCCC1=O |

| InChI Key | KGZQAHAZFKZPTL-UHFFFAOYSA-N (Predicted) |

2.2 Structural Formula Visualization

The following diagram illustrates the connectivity, highlighting the pyrrolidone ring (lactam) and the methyl ester terminus separated by a propyl linker.

Figure 1: The molecule consists of a lactam core N-linked to a butyrate chain, serving as a lipophilic GABA analog precursor.[1]

Synthetic Methodology

Expertise & Causality: The synthesis of Methyl 4-(2-oxopyrrolidin-1-yl)butanoate typically involves N-alkylation.[1] The choice of base and solvent is critical to prevent ring opening of the pyrrolidone or hydrolysis of the ester. The protocol below utilizes Sodium Hydride (NaH) in DMF, a standard yet robust method for generating the pyrrolidone anion.

3.1 Reaction Scheme

Reagents: 2-Pyrrolidone, Methyl 4-bromobutyrate, Sodium Hydride (60% dispersion).[1] Solvent: N,N-Dimethylformamide (DMF), anhydrous.

Figure 2: Convergent synthesis via nucleophilic substitution (SN2) mechanism.

3.2 Step-by-Step Protocol

-

Activation: In a flame-dried round-bottom flask under Argon, suspend NaH (1.1 eq) in anhydrous DMF. Cool to 0°C.

-

Deprotonation: Add 2-pyrrolidone (1.0 eq) dropwise. Evolution of

gas will be observed. Stir for 30 min at 0°C to ensure complete formation of the sodium salt.-

Why: Low temperature prevents thermal decomposition of the hydride and controls the exotherm.

-

-

Alkylation: Add Methyl 4-bromobutyrate (1.1 eq) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

-

Monitoring: Check reaction progress via TLC (Ethyl Acetate:Hexane 1:1) or LC-MS.

-

-

Quenching & Workup: Quench with saturated

solution. Extract with Ethyl Acetate (3x). Wash combined organics with brine to remove DMF. Dry over -

Purification: Purify the crude oil via silica gel flash chromatography (Gradient: 0-5% Methanol in DCM).

Physicochemical Profiling & Stability

Understanding the physical behavior of this ester is vital for formulation and storage.

| Property | Value / Description | Source/Prediction |

| Physical State | Colorless to pale yellow oil | Experimental Observation |

| Boiling Point | ~140-145°C at 0.5 mmHg | Predicted based on homologs |

| Density | Computed | |

| LogP | 0.2 - 0.5 | Consensus Prediction |

| Solubility | Soluble in MeOH, DCM, DMSO; Sparingly soluble in water | Polarity Assessment |

Stability Note: As a methyl ester, the compound is susceptible to hydrolysis under strongly acidic or basic conditions. Store at -20°C under inert atmosphere to prevent moisture-induced degradation into 4-(2-oxopyrrolidin-1-yl)butanoic acid.

Analytical Characterization (Self-Validating System)

To ensure the integrity of the synthesized compound, the following analytical signals must be confirmed.

5.1 1H-NMR (400 MHz, CDCl3)

- 3.67 (s, 3H): Methyl ester singlet (Characteristic).

-

3.40 (t, 2H):

-

3.35 (t, 2H): Ring

-

2.38 (t, 2H): Ring

-

2.32 (t, 2H): Ester

-

1.8-2.1 (m, 4H): Overlapping multiplets from the central linker

5.2 Analytical Workflow Diagram

Figure 3: Decision tree for structural validation using NMR and Mass Spectrometry.

Applications in Drug Development

Methyl 4-(2-oxopyrrolidin-1-yl)butanoate serves as a strategic intermediate in medicinal chemistry:

-

Piracetam Analogs: It acts as a homolog of Piracetam (2-oxo-1-pyrrolidineacetamide), extending the side chain to modify lipophilicity and blood-brain barrier (BBB) penetration.

-

GABA Mimetics: Upon hydrolysis, the free acid functions as a cyclic GABA analog, potentially interacting with GABA transporters or specific binding sites (e.g., SV2A).

-

Prodrug Design: The methyl ester moiety masks the polarity of the carboxylic acid, enhancing cellular permeability before intracellular hydrolysis releases the active acid form.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9834145 (Isomer Reference). Retrieved from .[2]

- Kenda, B. M., et al. (2004).Discovery of 4-substituted pyrrolidone butanamides as new agents with significant antiepileptic activity. Journal of Medicinal Chemistry, 47(3), 530-549. (Contextual grounding for pyrrolidone pharmacophores).

-

Echemi Chemical Database. Methyl 4-(2-oxopyrrolidin-1-yl)butanoate (CAS 6740-20-1) Specifications.[1][3] Retrieved from .

- Cayman Chemical.Pyrrolidinobutiophenone Analogs and Synthesis Standards.

Sources

Technical Guide: Solubility Profile & Physicochemical Analysis of Methyl 4-(2-oxopyrrolidin-1-yl)butanoate

[1]

Executive Summary & Chemical Identity[1][2][3]

Methyl 4-(2-oxopyrrolidin-1-yl)butanoate is a bifunctional molecule combining a polar lactam (pyrrolidone) head group with a moderately lipophilic ester tail.[1] Structurally analogous to N-Methyl-2-pyrrolidone (NMP) , this compound exhibits "hybrid" solubility characteristics.[1] It bridges the gap between high-polarity aprotic solvents and conventional esters, making it a critical intermediate in the synthesis of GABA-analog therapeutics and a candidate for "Next-Generation Green Solvents."[1]

Critical Distinction: Researchers must distinguish this linear isomer (CAS 6740-20-1) from its branched isomer, Methyl (S)-2-(2-oxopyrrolidin-1-yl)butanoate, which is the direct precursor to the antiepileptic drug Levetiracetam.[1] While chemically similar, their solubility limits in non-polar alkanes differ due to steric shielding in the branched isomer.

Physicochemical Constants

| Property | Value | Context |

| Molecular Formula | Amphiphilic structure | |

| Molecular Weight | 185.22 g/mol | Mid-range volatility |

| Physical State | Liquid | @ 25°C, 1 atm |

| Predicted LogP | ~0.5 - 0.9 | Moderate Lipophilicity |

| Boiling Point | >250°C (est.)[1] | High thermal stability |

Solubility Profile & Solvent Compatibility[4]

The solubility behavior of Methyl 4-(2-oxopyrrolidin-1-yl)butanoate is governed by competing intermolecular forces: the strong dipole-dipole interactions of the lactam ring and the van der Waals forces of the butyl-ester chain.[1]

Compatibility Matrix

The following data synthesizes empirical trends from N-alkyl pyrrolidone analogs and thermodynamic predictions.

| Solvent Class | Representative Solvent | Solubility Status | Mechanistic Insight |

| Polar Protic | Water | Miscible | Lactam Nitrogen and Carbonyls accept H-bonds from water.[1] |

| Polar Protic | Methanol / Ethanol | Miscible | Favorable dipole-dipole & H-bond interactions.[1] |

| Polar Aprotic | DMSO / DMF / NMP | Miscible | "Like dissolves like"; high compatibility with dipolar aprotic systems. |

| Chlorinated | Dichloromethane (DCM) | High (>500 g/L) | Excellent solvation of the ester tail; standard extraction solvent. |

| Ethers | THF / MTBE | High | Good compatibility; useful for crystallization anti-solvent workflows. |

| Aromatic | Toluene | Moderate to High | Soluble, but temperature-dependent at high concentrations. |

| Aliphatic | Hexane / Heptane | Immiscible / Low | The polarity of the pyrrolidone ring drives phase separation. |

Phase Separation Logic

In extraction protocols, this molecule will partition preferentially into Chlorinated solvents (DCM) or Esters (Ethyl Acetate) over water, provided the aqueous phase is saturated with salt (salting-out effect). However, in pure water, it is likely fully miscible or has very high solubility, necessitating aggressive extraction techniques.

Thermodynamic Modeling: Hansen Solubility Parameters (HSP)

To scientifically predict solubility in novel solvent systems, we utilize Hansen Solubility Parameters. These parameters decompose the total cohesive energy density into Dispersion (

Estimated HSP Values for Methyl 4-(2-oxopyrrolidin-1-yl)butanoate:

-

(Dispersion): ~17.5 MPa

-

(Polarity): ~13.0 MPa

-

(H-Bonding): ~8.5 MPa

Interaction Radius (

-

Implication: Solvents with high

(like Acetone, DCM) will show minimal

Visualization: Solubility Mechanism & Workflow

Solute-Solvent Interaction Mechanism

The following diagram illustrates the competitive solvation forces acting on the molecule.

Caption: Figure 1. Solvation mechanics showing the dual-nature interaction. The lactam ring drives water miscibility, while the ester tail enables solubility in chlorinated organics.

Experimental Protocols (Validation)

Protocol A: Saturation Shake-Flask Method

Objective: Determine thermodynamic solubility limit at 25°C.

-

Preparation: Add excess Methyl 4-(2-oxopyrrolidin-1-yl)butanoate (approx. 200 mg) to 1.0 mL of the target solvent in a crimp-top HPLC vial.

-

Equilibration: Agitate at 25°C for 24 hours using a thermomixer (1000 RPM).

-

Sedimentation: Centrifuge at 10,000 RPM for 10 minutes to pellet undissolved material (if solid) or separate phases (if liquid-liquid immiscibility).

-

Sampling: Carefully aspirate the supernatant.

-

Filtration: Pass through a 0.22 µm PTFE filter (hydrophobic solvents) or PES filter (aqueous) to remove micro-droplets/particles.

-

Quantification: Dilute 10µL of filtrate into Mobile Phase and analyze via HPLC-UV (210 nm).

Protocol B: HPLC-UV Method Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm).

-

Mobile Phase A: Water + 0.1% Phosphoric Acid.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV @ 205-210 nm (The lactam ring absorbs weakly here; ester absorption is minimal).

Caption: Figure 2.[1] Standard Operating Procedure (SOP) for quantitative solubility determination.

Application Context & Synthesis Implications

Drug Development (GABA Analogs)

This molecule is a linear isomer of the Levetiracetam intermediate. In synthetic pathways involving ring closures or ammonolysis:

-

Reaction Solvent: The high boiling point and polarity allow this molecule to act as its own solvent in high-temperature ammonolysis reactions.

-

Purification: Because it is miscible with water, aqueous workups result in product loss. Counter-current extraction using DCM or Chloroform is required to recover the ester from aqueous reaction mixtures.

Green Solvent Potential

Research into N-alkyl pyrrolidones suggests this molecule is a candidate for replacing toxic dipolar aprotic solvents (like DMF/DMAc).[1] The ester group provides a handle for enzymatic hydrolysis, potentially making it more biodegradable than NMP.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 9834145 (Isomer Analog: Methyl (S)-2-(2-oxopyrrolidin-1-yl)butanoate).[1] Retrieved from [Link][1]

- Hansen, C. M. (2007).Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. (Standard reference for HSP methodology described in Section 3).

Methodological & Application

Application Note: High-Yield Hydrolysis of Methyl 4-(2-oxopyrrolidin-1-yl)butanoate to 4-(2-oxopyrrolidin-1-yl)butanoic Acid

Abstract

This comprehensive guide provides detailed, validated protocols for the chemical hydrolysis of Methyl 4-(2-oxopyrrolidin-1-yl)butanoate to its corresponding carboxylic acid, 4-(2-oxopyrrolidin-1-yl)butanoic acid. This conversion is a critical step in the synthesis of various research compounds and active pharmaceutical ingredient (API) analogues. We present two primary methodologies: a preferred, high-yield base-catalyzed saponification, and an alternative acid-catalyzed procedure. This document emphasizes the chemical principles behind the protocols, offering insights into reaction control, selectivity, and product purification to ensure researchers can achieve high purity and yield.

Introduction and Strategic Overview

4-(2-oxopyrrolidin-1-yl)butanoic acid and its derivatives are structurally related to nootropic compounds and serve as important building blocks in medicinal chemistry and drug development. The hydrolysis of the methyl ester precursor is a fundamental transformation required to enable further chemical modifications, such as amide coupling.

The core challenge in this synthesis is the selective cleavage of the ester functional group while preserving the integrity of the lactam (a cyclic amide) ring. Amides are significantly more stable to hydrolysis than esters, allowing for a broad therapeutic window for this transformation.[1][2] This note focuses on exploiting this reactivity difference to achieve a clean and efficient conversion.

Table 1: Physicochemical Properties of Key Compounds

| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Methyl 4-(2-oxopyrrolidin-1-yl)butanoate (Starting Material) |  | C₉H₁₅NO₃ | 185.22 | Not readily available |

| 4-(2-oxopyrrolidin-1-yl)butanoic Acid (Product) |  | C₈H₁₃NO₃ | 171.19 | 6739-80-6[3] |

(Note: Images are illustrative representations)

Mechanistic Rationale: Saponification vs. Acid Hydrolysis

The hydrolysis of an ester is a classic example of nucleophilic acyl substitution. While both acid and base catalysis can achieve the desired transformation, the thermodynamics and kinetics of each pathway differ significantly.

Base-Catalyzed Hydrolysis (Saponification) is the overwhelmingly preferred method for this application. The reaction is initiated by the attack of a hydroxide ion on the ester carbonyl. The key advantage is that the final step, an acid-base reaction between the liberated alkoxide and the newly formed carboxylic acid, is irreversible.[4] This drives the reaction to completion, resulting in the formation of a stable carboxylate salt. Subsequent acidification in a separate workup step yields the desired product.

Caption: Base-catalyzed ester hydrolysis (saponification).

Acid-Catalyzed Hydrolysis , in contrast, is a fully reversible process.[4][5] Every step is in equilibrium. To drive the reaction toward the product, a large excess of water must be used, in accordance with Le Châtelier's principle. This can sometimes lead to incomplete conversion and more challenging purifications. It is typically reserved for substrates that are highly sensitive to basic conditions.

Protocol I: High-Yield Base-Catalyzed Hydrolysis (Preferred Method)

This protocol leverages the irreversible nature of saponification to ensure complete conversion and facilitate a straightforward purification. Lithium hydroxide (LiOH) is chosen for its excellent performance with complex substrates, often providing cleaner reactions than sodium or potassium hydroxide.[6]

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| Methyl 4-(2-oxopyrrolidin-1-yl)butanoate | ≥95% | Commercial Vendor | Starting material. |

| Lithium Hydroxide Monohydrate (LiOH·H₂O) | ACS Reagent | Sigma-Aldrich | Base catalyst. |

| Tetrahydrofuran (THF) | Anhydrous | Commercial Vendor | Co-solvent for solubility. |

| Methanol (MeOH) | ACS Grade | Commercial Vendor | Co-solvent for solubility. |

| Deionized Water | Type II | --- | Reaction medium. |

| Hydrochloric Acid (HCl) | 2 M aq. solution | Commercial Vendor | For acidification. |

| Ethyl Acetate (EtOAc) | ACS Grade | Commercial Vendor | Extraction solvent. |

| Brine (Saturated NaCl solution) | --- | Lab Prepared | For washing. |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercial Vendor | Drying agent. |

| TLC Plates | Silica Gel 60 F₂₅₄ | Commercial Vendor | For reaction monitoring. |

Step-by-Step Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-(2-oxopyrrolidin-1-yl)butanoate (1.0 eq) in a 3:1:1 mixture of THF:Methanol:Water (approx. 10 mL per gram of ester). Stir until a homogeneous solution is formed.

-

Base Addition: In a separate container, dissolve LiOH·H₂O (1.5 eq) in a minimal amount of water. Add the LiOH solution dropwise to the stirring ester solution at room temperature (20-25°C).

-

Reaction & Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress every 30-60 minutes by Thin-Layer Chromatography (TLC).

-

TLC System: Use a 1:1 mixture of Ethyl Acetate:Hexanes as the eluent.

-

Visualization: UV light (254 nm) and/or potassium permanganate stain.

-

Observation: The starting ester (less polar) will have a higher Rf value than the product carboxylate salt (which will remain at the baseline). The reaction is complete when the starting ester spot is no longer visible. Typical reaction times are 2-4 hours.

-

-

Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure (rotary evaporator) to remove the bulk of the THF and methanol.

-

Aqueous Work-up: Dilute the remaining aqueous residue with deionized water (10 mL/g of initial ester). Wash the aqueous layer with a non-polar solvent like diethyl ether or hexanes (2 x 15 mL) to remove any non-polar impurities or unreacted starting material. Discard the organic layers.

-

Acidification: Cool the aqueous layer in an ice bath. Slowly add 2 M HCl dropwise while stirring vigorously. Monitor the pH with pH paper or a calibrated meter. Continue adding acid until the pH is approximately 2-3. A white precipitate of the product may form at this stage.

-

Product Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x 20 mL). The carboxylic acid product is more soluble in the organic phase.

-

Drying and Concentration: Combine the organic extracts. Wash with brine (1 x 20 mL), then dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-(2-oxopyrrolidin-1-yl)butanoic acid, typically as a white to off-white solid.

-

Purification (Optional): If required, the crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/heptane or toluene.

Caption: Workflow for base-catalyzed hydrolysis.

Protocol II: Acid-Catalyzed Hydrolysis (Alternative Method)

This method is an alternative but is generally not recommended due to the reversible nature of the reaction, which can result in lower yields. It should only be considered if the starting material is incompatible with strong bases.

Materials and Reagents

-

Methyl 4-(2-oxopyrrolidin-1-yl)butanoate

-

Dioxane or THF (as a co-solvent)

-

Hydrochloric Acid (6 M aq. solution) or Sulfuric Acid (20% aq. solution)

-

Sodium Bicarbonate (Saturated aq. solution)

-

Ethyl Acetate

-

Brine

-

Magnesium Sulfate (Anhydrous)

Step-by-Step Experimental Protocol

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine the ester (1.0 eq), a 1:1 mixture of Dioxane:6 M HCl (a large excess, e.g., 20 mL per gram of ester).

-

Heating: Heat the mixture to reflux (approx. 90-100°C) with vigorous stirring.

-

Monitoring: Monitor the reaction by TLC as described in Protocol I. Due to the equilibrium, the reaction may take significantly longer (6-24 hours) and may not proceed to full completion.

-

Cooling and Neutralization: Cool the reaction to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction and Purification: Proceed with extraction, drying, and concentration steps as outlined in Protocol I (steps 7-9).

Product Characterization

Authenticating the final product is crucial. The following data are typical for the related chiral compound, (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid, and can be used as a reference for the racemic product, which should exhibit similar chemical shifts but will not be optically active.

-

Melting Point: 124–125 °C (for the (S)-enantiomer).

-

¹H NMR (400 MHz, CDCl₃): The spectrum should show characteristic peaks for the butanoic acid chain and the pyrrolidinone ring. Key signals would include the methylene protons adjacent to the carbonyl and the nitrogen, and the protons within the pyrrolidinone ring. A broad singlet for the carboxylic acid proton will also be present, typically downfield (>10 ppm), though its position can vary.

-

¹³C NMR (125 MHz, CDCl₃): Expected signals include two carbonyl carbons (one for the acid ~174-178 ppm and one for the lactam ~177-178 ppm), and various aliphatic carbons for the chain and the ring.

-

Mass Spectrometry (ESI-MS): m/z 170.0 [M-H]⁻ or 172.1 [M+H]⁺.[7]

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Reaction is incomplete (TLC shows starting material) | Insufficient base; Insufficient reaction time; Low temperature. | Add more base (0.2-0.5 eq); Allow to stir longer; Gently warm the reaction to 30-40°C. |

| Low product yield | Incomplete reaction; Product lost during workup (incomplete extraction). | Ensure reaction completion via TLC; Ensure pH is sufficiently acidic (pH 2) before extraction; Use a larger volume or more repetitions of the extraction solvent. |

| Oily product that will not solidify | Presence of impurities (unreacted ester, solvent residue). | Wash the crude product with cold hexanes or diethyl ether to remove non-polar impurities; Ensure all solvent is removed under high vacuum; Attempt recrystallization from a different solvent system. |

| Product insoluble during extraction | Product may have precipitated as a salt if pH is not low enough. | Re-check the pH of the aqueous layer. If >4, add more acid until pH ~2 is reached and re-extract. |

Safety Precautions

-

Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Strong bases (LiOH, NaOH) and strong acids (HCl) are corrosive. Avoid contact with skin and eyes. Handle with care.

-

Organic solvents (THF, Methanol, Ethyl Acetate) are flammable. Keep away from ignition sources.

-

The acidification step can be exothermic. Perform this step slowly and with cooling (ice bath).

References

-

LookChem. (n.d.). (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid. Retrieved from [Link]

-

New Drug Approvals. (2015, April 5). (2S)-2- Oxopyrrolidin-1-yl)butanoic acid………….Key Levetiracetam intermediate. Retrieved from [Link]

-

PubChem. (n.d.). 4-(2-oxopyrrolidin-1-yl)butanoic acid. Retrieved from [Link]

-

Clark, J. (2023). Hydrolysing Esters. Chemguide. Retrieved from [Link]

- Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. (General reference for hydrolysis conditions, specific URL not applicable).

-

Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]

-

ACS Publications. (2022, January 9). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. ACS Omega. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 7.7 Other Reactions of Carboxylic Acid Derivatives. Organic Chemistry II. Retrieved from [Link]

- Science of Synthesis. (2006). Hydrolysis of Esters. In Category 3, Compounds with Four and Three Carbon-Heteroatom Bonds. Thieme. (General reference, specific URL not applicable).

-

PubChem. (n.d.). 4-Oxo-4-(pyrrolidin-1-yl)butanoic acid. Retrieved from [Link]

- Google Patents. (n.d.). US20080009638A1 - Process for the preparation of 2-oxo-1-pyrrolidine derivatives.

- Google Patents. (n.d.). US20230373914A1 - Process for the preparation of (r)-4-propyl pyrrolidine-2-one, a key intermediate for synthesis of brivaracetam.

-

KPU Pressbooks. (n.d.). 7.7 Other Reactions of Carboxylic Acid Derivatives. Organic Chemistry II. Retrieved from [Link]

-

Science of Synthesis. (2005). Synthesis from Carboxylic Acid Derivatives. In Category 4, Compounds with Two Carbon-Heteroatom Bonds. Thieme. Retrieved from [Link]

-

Abstract Sifter. (n.d.). 4-(2-oxopyrrolidin-1-yl)butanoic acid. Retrieved from [Link]

Sources

- 1. US20230373914A1 - Process for the preparation of (r)-4-propyl pyrrolidine-2-one, a key intermediate for synthesis of brivaracetam - Google Patents [patents.google.com]

- 2. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 3. researchgate.net [researchgate.net]

- 4. 4-Oxo-4-(pyrrolidin-1-yl)butanoic acid | C8H13NO3 | CID 853808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. PubChemLite - 4-(2-oxopyrrolidin-1-yl)butanoic acid (C8H13NO3) [pubchemlite.lcsb.uni.lu]

Application Note: Methyl 4-(2-oxopyrrolidin-1-yl)butanoate in Pharmaceutical Synthesis

[1]

Executive Summary & Molecule Profile[2]

Methyl 4-(2-oxopyrrolidin-1-yl)butanoate is a specialized pharmaceutical intermediate serving as a critical linear linker in the synthesis of pyrrolidone-based neuroprotective agents (Racetams).[1] Unlike the branched intermediates used for Levetiracetam (which possess an

This structural distinction makes it the primary precursor for 2-oxo-1-pyrrolidinebutyric acid , a GABA-mimetic scaffold investigated for modulation of AMPA receptors and lipophilic prodrug design.[1][2] Its ester functionality provides a versatile "handle" for further derivatization into amides, alcohols, or complex heterocycles without disrupting the pharmacophoric lactam ring.[2]

Chemical Profile

| Property | Specification |

| IUPAC Name | Methyl 4-(2-oxopyrrolidin-1-yl)butanoate |

| Common Ref | N-(3-Methoxycarbonylpropyl)-2-pyrrolidone |

| Molecular Formula | |

| Molecular Weight | 185.22 g/mol |

| Core Moiety | |

| Reactive Handle | Methyl Ester (C1 Position) |

| Solubility | Soluble in MeOH, DCM, THF; Sparingly soluble in Hexanes |

Synthesis & Preparation Protocol

While often purchased, in-house preparation ensures control over impurity profiles, specifically the removal of unreacted 2-pyrrolidone which can interfere with downstream biological assays.[1][2]

Method: N-Alkylation of 2-Pyrrolidone

This protocol utilizes a base-mediated nucleophilic substitution.[1][2][3] Sodium hydride (NaH) is preferred over alkoxides to prevent transesterification byproducts, though controlled conditions with Sodium Methoxide (NaOMe) are scalable.

Reagents

-

Substrate: 2-Pyrrolidone (1.0 eq)

-

Alkylating Agent: Methyl 4-chlorobutyrate (1.1 eq)[1]

-

Base: Sodium Hydride (60% dispersion in oil, 1.1 eq)

-

Solvent: Anhydrous THF or DMF (0.5 M concentration)

-

Catalyst: Tetrabutylammonium iodide (TBAI) (0.05 eq) - Critical for accelerating the reaction via Finkelstein-like halogen exchange.[1]

Step-by-Step Procedure

-

Activation: In a flame-dried 3-neck flask under Argon, wash NaH with dry hexanes (3x) to remove mineral oil. Suspend in anhydrous THF.

-

Deprotonation: Cool to 0°C. Add 2-Pyrrolidone dropwise. Evolution of

gas will be vigorous.[2] Stir at 0°C for 30 min, then warm to RT for 1 hour until gas evolution ceases.-

Checkpoint: The solution should become a slightly turbid suspension of the sodium salt.[2]

-

-

Alkylation: Cool back to 0°C. Add TBAI. Add Methyl 4-chlorobutyrate dropwise to control exotherm.[1][2]

-

Reflux: Warm to RT, then heat to mild reflux (66°C for THF) for 12–16 hours.

-

Workup: Quench with saturated

. Extract with EtOAc (3x).[2] Wash combined organics with brine.[2] Dry over -

Purification: Vacuum distillation is preferred (

at 0.5 mmHg) to separate the product from the higher-boiling TBAI residues.

Application 1: Selective Hydrolysis (Acid Generation)

Target: 2-oxo-1-pyrrolidinebutyric acid (PirBut) Challenge: The pyrrolidone ring is a cyclic amide (lactam).[1] Aggressive hydrolysis conditions can open the ring, yielding the linear amino-diacid (GABA derivative), which destroys the pharmacophore.[2]

Protocol: Mild Saponification

This method uses Lithium Hydroxide (LiOH), which is less aggressive than NaOH/KOH and allows for high selectivity toward the ester over the lactam.[2]

-

Dissolution: Dissolve Methyl 4-(2-oxopyrrolidin-1-yl)butanoate (10 mmol) in a 3:1 mixture of THF:

(20 mL). -

Reagent Addition: Add LiOH

(11 mmol, 1.1 eq) at 0°C. -

Reaction: Stir at 0°C for 2 hours, then allow to warm to ambient temperature. Monitor by TLC (10% MeOH in DCM).[2]

-

Workup: Acidify carefully with 1N HCl to pH 3–4. Extract with DCM/Isopropanol (3:1).[2]

-

Isolation: Evaporate solvent to yield the free acid as a white solid/viscous oil.[2]

Application 2: Direct Amidation (Racetam Synthesis)

Target: 2-oxo-1-pyrrolidinebutanamide (Piracetam Homolog) Mechanism: Nucleophilic Acyl Substitution.[1][2]

Protocol: Methanolic Aminolysis[1]

-

Setup: Charge a pressure vessel (bomb) with the methyl ester (1.0 eq).[2]

-

Reagent: Add 7N Ammonia in Methanol (10 eq).

-

Conditions: Seal and stir at room temperature for 24 hours.

-

Optimization: If conversion is slow (<50% at 24h), heat to 50°C. Avoid higher temps to prevent polymerization.

-

-

Purification: Concentrate in vacuo. Recrystallize the residue from Acetone/Ethanol to yield the primary amide.[2][4]

Visualizing the Chemical Workflow

The following diagram illustrates the divergent synthesis pathways starting from the methyl ester intermediate.

Figure 1: Divergent synthesis pathways from the methyl ester intermediate, highlighting the critical selectivity required to avoid ring-opening.

Analytical Quality Control

To ensure pharmaceutical grade quality, the following analytical parameters must be verified.

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[2]

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.[2]

-

Mobile Phase B: Acetonitrile.[2]

-

Gradient: 5% B to 60% B over 15 minutes.

-

Detection: UV at 210 nm (Lactam absorption).[2]

-

Retention Order:

GC-MS Identification[1]

Safety & Handling (SDS Summary)

| Hazard Class | Description | Precaution |

| Skin Irritant | Category 2 | Wear nitrile gloves.[1][2] Rapid absorption possible due to lactam nature.[2] |

| Eye Irritant | Category 2A | Wear safety goggles.[2] Wash stations must be accessible.[2] |

| Storage | Hygroscopic | Store under inert gas (Nitrogen/Argon) in a desiccator.[2] |

| Stability | Ester Hydrolysis | Avoid exposure to moisture; the ester will degrade to acid over time.[2] |

References

-

Vertex Pharmaceuticals. (2004).[2] 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses. US Patent 6,784,197.[2] Link

-

PubChem. (2025).[2][5] Compound Summary: (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid methyl ester.[1][5][6][7] (Note: Structural homolog reference). National Library of Medicine.[2] Link

-

PharmaBlock. (2024).[2][3][8] Pyrrolidine Derivatives in Drug Discovery.[2][9] Application Note on Pyrrolidine Scaffolds.[2] Link

-

ChemicalBook. (2024).[2][3] 2-Pyrrolidinone Chemical Properties and Reactions.Link

-

D'Auria, J. (2019).[2] Efficient Synthesis of Methyl (S)-4-(1-Methylpyrrolidin-2-yl)-3-oxobutanoate. ResearchGate.[2][10][11] Link

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. Molecular design of N-acyl derivatives of 2-(2-oxopyrolidin-1-yl)-acetamide with GABA-ergic and glutamatergic activities - Kodonidi - Pharmacy & Pharmacology [consilium.orscience.ru]

- 3. 2-Pyrrolidinone: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]

- 4. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 5. (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid methyl ester | C9H15NO3 | CID 9834145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. US20080009638A1 - Process for the preparation of 2-oxo-1-pyrrolidine derivatives - Google Patents [patents.google.com]

- 8. The uses of 2-Pyrrolidinone_Chemicalbook [chemicalbook.com]

- 9. img01.pharmablock.com [img01.pharmablock.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Ester Hydrolysis of Methyl 4-(2-oxopyrrolidin-1-yl)butanoate

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Kinetics, Chemoselectivity, and Isolation

Welcome to the Technical Support Interface

You are likely here because the hydrolysis of Methyl 4-(2-oxopyrrolidin-1-yl)butanoate is failing in one of three ways:

-

Stalled Reaction: The ester persists despite standard saponification conditions.

-

Degradation (Ring Opening): You are observing the formation of GABA-derivative byproducts (4-aminobutyric acid analogs) due to lactam cleavage.

-

Isolation Failure: The reaction works, but the product "disappears" during aqueous workup due to high water solubility.

This guide bypasses generic advice. We will address the specific physicochemical conflict between the labile methyl ester and the semi-stable lactam ring .

Module 1: Triage & Diagnostics

Q: Why is my yield low despite 100% conversion on TLC?

A: You are likely losing your product to the aqueous phase.

The product, 4-(2-oxopyrrolidin-1-yl)butanoic acid , contains both a carboxylic acid and a polar lactam ring. It is highly water-soluble.[1] Standard extraction protocols (e.g., acidify to pH 2, extract with Et₂O) often fail because the distribution coefficient (

Q: Why do I see a new spot on TLC that is very polar (near the baseline) and ninhydrin active? A: You have opened the lactam ring. If you used strong acid (HCl reflux) or harsh base (NaOH > 1M, Heat > 60°C), you hydrolyzed the lactam amide bond. The byproduct is likely a dicarboxylic amino acid derivative.

Module 2: The Protocols

Protocol A: The Chemoselective Standard (Lithium Hydroxide)

Use this for general synthesis when enzymatic reagents are unavailable.

The Logic: Lithium Hydroxide (LiOH) is less nucleophilic and basic than NaOH, providing a kinetic window where ester hydrolysis (

Step-by-Step:

-

Dissolution: Dissolve 1.0 eq of Methyl 4-(2-oxopyrrolidin-1-yl)butanoate in THF:Water (3:1) . The concentration should be 0.1 M.

-

Cooling: Cool the mixture to 0°C (Ice bath). Crucial for selectivity.

-

Reagent Addition: Add 1.2 eq of LiOH·H₂O slowly.

-

Monitoring: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT).

-

Checkpoint: Check TLC/LCMS at 1 hour. If ester remains, add 0.1 eq LiOH. Do not heat.

-

-

Quenching: Once complete, carefully adjust pH to ~4-5 with 1M HCl. Do not go to pH 1, as this risks acid-catalyzed lactam opening over time.

Protocol B: The "Water Trap" Isolation (Workup)

Use this if you cannot extract the product.

The Logic: Since the product is polar, we avoid liquid-liquid extraction (LLE) with non-polar solvents. We use "salting out" and polar organic washes.

-

Saturation: Saturate the aqueous reaction mixture (pH adjusted to 4) with solid NaCl .

-

Extraction Solvent: Use Dichloromethane (DCM) containing 5-10% Isopropanol (IPA) . The IPA increases the polarity of the organic phase enough to pull the lactam-acid out of the brine.

-

Repetition: Perform 4-5 extractions.

-

Alternative (Lyophilization): If the scale is small (<1g), simply remove THF via rotary evaporation, freeze the aqueous residue, and lyophilize (freeze-dry) . The resulting solid will be the product mixed with LiCl. This crude mixture can often be used directly in subsequent coupling reactions (e.g., amide coupling) if the salt does not interfere.

Protocol C: The Enzymatic Route (High Purity)

Use this if chiral integrity is required or if chemical hydrolysis yields byproducts.

The Logic: Enzymes like Alcalase or Pig Liver Esterase (PLE) operate at neutral pH (7.2), completely eliminating the risk of lactam ring opening or racemization (if the pyrrolidone has chiral substituents).

-

Buffer: Phosphate buffer (0.2 M, pH 7.2).

-

Enzyme: Add Alcalase (Protease from Bacillus licheniformis) or PLE.

-

Conditions: Stir at 27°C. Maintain pH 7.2 via automated addition of mild base (pH stat) if possible.

-

Workup: Filter off enzyme, then follow Protocol B .

Module 3: Mechanism & Visualization

The following diagram illustrates the kinetic competition you are managing. The goal is to maximize Path A while blocking Path B.

Figure 1: Path A represents the desired reaction. Path B is the degradation pathway triggered by harsh conditions (pH > 12 or Temp > 50°C).

Module 4: Quantitative Data & Solubility

Use this table to select your extraction solvent.

| Solvent System | Predicted Solubility of Product | Recommended Use |

| Water (pH 7) | Very High | Reaction Medium |

| Water (pH 2) | High | Avoid standard extraction |

| Diethyl Ether | Negligible | Do NOT use for extraction |

| Ethyl Acetate | Low/Moderate | Requires many washes |

| DCM / 10% IPA | Good | Recommended for Isolation |

| Chloroform | Moderate | Good alternative to DCM |

References

-

Enzymatic Hydrolysis of Pyrrolidone Esters

-

Title: Enzymatic process for the preparation of (2S)-2-[(4R)-2-oxo-4-propyl-pyrrolidin-1-yl]butyric acid.

- Relevance: Establishes the use of Alcalase for selective hydrolysis of pyrrolidone-butyr

-

Source:

-

-

Lactam Stability & Synthesis

-

General Hydrolysis Mechanisms

- Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.

- Relevance: Foundational text confirming the relative electrophilicity of esters vs. amides (lactams), supporting the kinetic selectivity of mild base hydrolysis.

-

Source:

Sources

Validation & Comparative

GC-MS fragmentation pattern analysis of Methyl 4-(2-oxopyrrolidin-1-yl)butanoate

Topic: GC-MS Fragmentation Pattern Analysis of Methyl 4-(2-oxopyrrolidin-1-yl)butanoate Content Type: Comparative Technical Guide Audience: Analytical Chemists, Drug Development Scientists, and Forensic Toxicologists.[1]

Executive Summary & Chemical Significance

Methyl 4-(2-oxopyrrolidin-1-yl)butanoate (CAS: 358629-51-3) is a critical intermediate in the synthesis of racetam-class nootropics (e.g., Levetiracetam, Piracetam) and a lipophilic derivative of the neurotransmitter GABA.[1] In drug development, it serves as a stable, volatile marker for the polar parent acid, 4-(2-oxopyrrolidin-1-yl)butanoic acid.[1]

This guide analyzes the Electron Ionization (EI) fragmentation behavior of this molecule and compares the Methyl Ester (ME) derivatization strategy against the Trimethylsilyl (TMS) alternative. While TMS is faster, our comparative analysis demonstrates that the Methyl Ester route offers superior spectral stability and diagnostic ion specificity for this specific lactam structure.[1]

Structural Basis of Fragmentation

To interpret the mass spectrum, one must understand the competition between the two charge-localizing functional groups: the cyclic amide (lactam) and the methyl ester .

-

Formula:

-

Key Structural Features:

Predicted Fragmentation Pathway (EI, 70eV)

The fragmentation is driven by the ionization of the nitrogen lone pair (low ionization energy) and the ester carbonyl oxygen.

| m/z Ion | Identity | Formation Mechanism | Relative Abundance (Est.) |

| 185 | Molecular Ion.[1] | Weak (<5%) | |

| 154 | Moderate | ||

| 126 | Loss of carbomethoxy group.[1] | High | |

| 112 | Loss of propionate radical ( | Moderate | |

| 98 | Base Peak. | 100% | |

| 84 | Pyrrolidinone ring cation (H-transfer).[1] | High | |

| 74 | McLafferty Rearrangement (Ester specific).[1] | Moderate |

Mechanistic Visualization

The following diagram illustrates the competing fragmentation pathways that generate the diagnostic fingerprint.

Caption: Competing fragmentation pathways for Methyl 4-(2-oxopyrrolidin-1-yl)butanoate. The alpha-cleavage producing m/z 98 is energetically favored.[1]

Comparative Analysis: Methyl Ester vs. TMS Derivative

When analyzing the parent acid (4-(2-oxopyrrolidin-1-yl)butanoic acid), researchers must choose between methylation and silylation.[1]

Performance Matrix

| Feature | Method A: Methyl Ester (Recommended) | Method B: TMS Ester (BSTFA/TMCS) |

| Reagent | BSTFA + 1% TMCS | |

| Reaction Time | 30–60 mins (Requires Heat) | 15–30 mins (Room Temp/Mild Heat) |

| Stability | High. Stable in solution for weeks.[1] | Low. Hydrolyzes with moisture; degrades <24h.[1] |

| Spectral Noise | Low background.[1] | High background (Silicon bleed, m/z 73 dominance).[1] |

| Diagnostic Ions | m/z 98, 74 (Distinctive).[1] | m/z 73, 75 (Generic silyl ions mask low mass fragments).[1] |

| Quantification | Superior linearity for low concentrations.[1] | Variable (due to hydrolysis issues). |

Why Methylation Wins for this Molecule

While TMS derivatization is faster, it introduces a massive m/z 73 peak

The Methyl Ester retains the structural integrity of the alkyl chain in the spectrum, allowing the observation of the critical m/z 74 McLafferty ion , which confirms the presence of the butyrate chain length.

Experimental Protocols

Protocol A: Methyl Esterification (The "Gold Standard")

Objective: Convert the parent acid to Methyl 4-(2-oxopyrrolidin-1-yl)butanoate.[1]

-

Sample Prep: Dissolve 10 mg of sample in 1 mL of Methanol.

-

Catalysis: Add 500

L of 14% Boron Trifluoride ( -

Incubation: Cap tightly and heat at 60°C for 30 minutes.

-

Extraction:

-

Cool to room temperature.[1]

-

Add 1 mL of Hexane (or Heptane).

-

Add 1 mL of Saturated NaCl solution (to drive the ester into the organic phase).

-

Vortex for 1 minute; Centrifuge at 3000 rpm for 2 minutes.

-

-

Injection: Transfer the top organic layer to a GC vial.

Protocol B: GC-MS Instrument Parameters

To replicate the fragmentation pattern described, use these standard EI parameters.

-

Column: DB-5ms or equivalent (30m x 0.25mm x 0.25

m).[1] -

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

-

Inlet: Splitless (or 1:10 Split for high conc.), 250°C.

-

Oven Program:

-

Start: 60°C (Hold 1 min).

-

Ramp: 15°C/min to 280°C.[1]

-

Hold: 3 mins.

-

-

MS Source: Electron Ionization (EI) at 70 eV.[1]

-

Source Temp: 230°C.

-

Quad Temp: 150°C.

-

Scan Range: m/z 40 – 350.[1]

Workflow Visualization

The following diagram outlines the decision logic and workflow for analyzing this compound in a complex biological or synthetic matrix.

Caption: Decision matrix for selecting the optimal derivatization pathway. Methylation is preferred for quantitative stability.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9834145, (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid methyl ester.[1] Retrieved from [Link]

-

U.S. Food and Drug Administration (FDA). Method of Analysis: N-methyl-2-pyrrolidone (NMP) in Bovine Liver.[1] (Methodology for pyrrolidone extraction and MS analysis). Retrieved from [Link]

- Sobolevsky, T. G., et al.Mass spectrometric characteristics of derivatized gamma-aminobutyric acid (GABA) analogs.

-

NIST Mass Spectrometry Data Center. Butanoic acid, methyl ester Mass Spectrum.[1] (Reference for McLafferty rearrangement in butyrate chains). Retrieved from [Link]

Sources

Comparing Methyl 4-(2-oxopyrrolidin-1-yl)butanoate with Ethyl 4-(2-oxopyrrolidin-1-yl)butanoate

Executive Summary

In the development of GABA-mimetic pharmacophores and "racetam" family neurotherapeutics, the precise selection of alkyl ester intermediates is a critical determinant of both synthetic efficiency and pharmacokinetic (PK) trajectory.

This guide compares Methyl 4-(2-oxopyrrolidin-1-yl)butanoate and Ethyl 4-(2-oxopyrrolidin-1-yl)butanoate . While structurally homologous, these two esters exhibit distinct physicochemical behaviors that influence their utility as synthetic building blocks and their potential as prodrugs. The methyl ester offers superior atom economy and faster hydrolytic activation, whereas the ethyl ester provides enhanced lipophilicity and metabolic stability, often preferred for crossing the blood-brain barrier (BBB) in early-stage lead optimization.

Physicochemical Profile & Identification

The core scaffold for both compounds is 4-(2-oxopyrrolidin-1-yl)butanoic acid , a cyclic analogue of GABA (gamma-aminobutyric acid). The esterification of the distal carboxyl group modulates the compound's polarity and reactivity.

Table 1: Comparative Specifications

| Feature | Methyl 4-(2-oxopyrrolidin-1-yl)butanoate | Ethyl 4-(2-oxopyrrolidin-1-yl)butanoate |

| CAS Number | 6740-20-1 | 73942-99-7 (Generic) |

| Molecular Formula | C₉H₁₅NO₃ | C₁₀H₁₇NO₃ |

| Molecular Weight | 185.22 g/mol | 199.25 g/mol |

| Physical State | Colorless to pale yellow oil | Colorless oil |

| Predicted LogP | ~0.25 | ~0.65 |

| Boiling Point | ~140–145°C (at 0.5 mmHg) | ~150–155°C (at 0.5 mmHg) |

| Solubility | High in MeOH, Water, DCM | High in EtOH, DCM, EtOAc; Mod. in Water |

| Key Advantage | Rapid Hydrolysis / Atom Economy | Lipophilicity / Stability |

Analyst Note: The shift from methyl to ethyl increases the LogP by approximately 0.4 units. In CNS drug design, this subtle shift is often sufficient to improve passive diffusion across the endothelial cells of the BBB before esterase cleavage occurs.

Synthetic Utility & Pathways

Both esters are synthesized via the N-alkylation of 2-pyrrolidone . The choice between methyl and ethyl 4-halobutyrate as the alkylating agent dictates the final product.

Synthesis Protocol (General)

Reaction Type: Nucleophilic Substitution (

Step-by-Step Methodology:

-

Deprotonation: Suspend NaH (1.1 eq) in dry THF at 0°C. Add 2-pyrrolidone (1.0 eq) dropwise. Stir for 30 min to generate the sodium salt.

-

Alkylation: Add Methyl 4-bromobutyrate (for Methyl ester) or Ethyl 4-bromobutyrate (for Ethyl ester) (1.1 eq) dropwise, maintaining temperature <10°C.

-

Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).

-

Workup: Quench with saturated

. Extract with EtOAc.[1][2] Wash organic layer with brine, dry over -

Purification: Vacuum distillation is preferred over column chromatography for scale-up due to the high boiling points.

Visualization: Synthesis Workflow

Figure 1: Divergent synthesis pathway for Methyl and Ethyl esters via N-alkylation.

Stability & Hydrolysis Kinetics

For researchers using these compounds as prodrugs or intermediates, the rate of ester hydrolysis is the differentiating factor.

Mechanism

Both esters undergo hydrolysis to yield the active 4-(2-oxopyrrolidin-1-yl)butanoic acid .

-

Enzymatic: Mediated by plasma esterases.

-

Chemical: Acid or base-catalyzed.[3]

Comparative Kinetics

-

Methyl Ester: Exhibits faster hydrolysis rates (

) due to lower steric hindrance at the carbonyl carbon. This makes it ideal for applications requiring rapid onset of the free acid species. -

Ethyl Ester: The additional methylene group provides steric shielding, reducing the rate of nucleophilic attack by water or active site serine residues. This confers a longer half-life (

), potentially extending the duration of action in vivo.

Visualization: Hydrolysis & Activation[2]

Figure 2: Hydrolytic conversion of esters to the active acid metabolite.

Experimental Validation: Hydrolysis Assay

To verify the stability difference in your specific biological matrix, perform the following self-validating assay.

Protocol: Plasma Stability Assay

-

Preparation: Prepare 10 mM stock solutions of Methyl and Ethyl esters in DMSO.

-

Incubation: Spike rat or human plasma (pooled) with stock solution to a final concentration of 10 µM. Incubate at 37°C.

-

Sampling: Aliquot samples at

min. -

Quenching: Immediately add 3 volumes of ice-cold Acetonitrile (containing internal standard) to precipitate proteins. Centrifuge at 10,000 x g for 5 min.

-

Analysis: Analyze supernatant via LC-MS/MS. Monitor the disappearance of the parent ester and the appearance of the acid (MRM transition for acid:

172

Expected Result: The Methyl ester should show a steeper decay curve (

Conclusion & Recommendation

-

Select Methyl 4-(2-oxopyrrolidin-1-yl)butanoate if your primary goal is synthetic efficiency (higher atom economy, easier removal of alcohol byproduct) or if you require a rapid-release prodrug mechanism.

-

Select Ethyl 4-(2-oxopyrrolidin-1-yl)butanoate for in vivo studies targeting the CNS, where increased lipophilicity and metabolic stability are required to ensure the molecule reaches the target tissue before hydrolysis.

References

-

Synthesis of 2-Oxopyrrolidine Derivatives. ChemicalBook. Methodologies for N-alkylation of pyrrolidone.

-

Levetiracetam and Related Racetam Pharmacokinetics. National Institutes of Health (NIH). Discusses the structural activity relationships (SAR) of pyrrolidone acetamides and butyrates.

-

Ester Hydrolysis Kinetics in Drug Design. LibreTexts Chemistry. Fundamental principles of steric effects on esterase activity.

-

Methyl 4-(2-oxopyrrolidin-1-yl)butanoate Product Data. Sigma-Aldrich. Physical property verification and CAS 6740-20-1 confirmation.[4]

Sources

A Comparative Guide to the Spectroscopic Validation of Methyl 4-(2-oxopyrrolidin-1-yl)butanoate Purity

For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's identity and purity is the bedrock of reliable and reproducible science. This guide provides an in-depth, objective comparison of spectroscopic techniques for validating the purity of Methyl 4-(2-oxopyrrolidin-1-yl)butanoate, a key chemical intermediate. We will delve into the causality behind experimental choices and compare spectroscopic methods with high-performance chromatographic alternatives, offering a holistic view for robust quality control.

Methyl 4-(2-oxopyrrolidin-1-yl)butanoate (MW: 185.22 g/mol ) is a significant compound, often synthesized as an intermediate or analog in pharmaceutical research, related to compounds like Levetiracetam.[1][2] The presence of even minor impurities, such as unreacted starting materials, by-products, or residual solvents, can drastically alter experimental outcomes, compromise biological activity, and introduce safety risks.[3] Therefore, a multi-faceted analytical approach is not just recommended; it is imperative.

The Molecular Blueprint: Structure and Predicted Spectral Features

Understanding the molecule's structure is the first step in predicting its spectroscopic signature. The key to interpreting spectra is to correlate the signals with the specific chemical environments of the atoms within the molecule.

Caption: Chemical structure of Methyl 4-(2-oxopyrrolidin-1-yl)butanoate.

Part 1: Core Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods probe the interaction of molecules with electromagnetic radiation, providing a detailed fingerprint of the chemical structure. They are the primary tools for confirming that the synthesized molecule is indeed the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

Expertise & Causality: We use ¹H NMR to count the number of distinct proton environments and their neighboring protons (via spin-spin splitting), and ¹³C NMR to identify the number of unique carbon environments. The choice of a deuterated solvent (e.g., CDCl₃) is critical as it is "invisible" in ¹H NMR, preventing solvent signals from overwhelming the analyte signals.

-

Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[4]

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse Angle: 90°

-

Acquisition Time: ~4 seconds

-

Relaxation Delay: 45 seconds (a longer delay is crucial for accurate integration and quantification).[4]

-

Number of Scans: 16-32

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Caption: Experimental workflow for NMR spectroscopy analysis.

A pure sample of Methyl 4-(2-oxopyrrolidin-1-yl)butanoate should exhibit specific signals. The absence of extraneous peaks is a strong indicator of high purity.

| ¹H NMR (400 MHz, CDCl₃) | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| Protons | ~ 3.67 | Singlet | 3H | O-CH₃ (Methyl Ester) |

| ~ 3.45 | Triplet | 2H | N-CH₂ (in Butanoate chain) | |

| ~ 2.40 | Triplet | 2H | CH₂-C=O (Pyrrolidinone) | |

| ~ 2.25 | Triplet | 2H | CH₂-C=O (Butanoate chain) | |

| ~ 2.05 | Quintet | 2H | CH₂ (in Pyrrolidinone) | |

| ~ 1.90 | Quintet | 2H | CH₂ (in Butanoate chain) |

| ¹³C NMR (100 MHz, CDCl₃) | Predicted δ (ppm) | Assignment |

| Carbons | ~ 175.5 | C=O (Pyrrolidinone) |

| ~ 173.0 | C=O (Ester) | |

| ~ 51.5 | O-CH₃ | |

| ~ 48.0 | N-CH₂ (in Butanoate chain) | |

| ~ 45.0 | N-CH₂ (Pyrrolidinone) | |

| ~ 31.0 | CH₂-C=O (Pyrrolidinone) | |

| ~ 29.0 | CH₂-C=O (Butanoate chain) | |

| ~ 24.5 | CH₂ (in Butanoate chain) | |

| ~ 18.0 | CH₂ (in Pyrrolidinone) |

Note: Predicted chemical shifts are estimates and may vary slightly based on experimental conditions.

Mass Spectrometry (MS)

MS provides the molecular weight of a compound by ionizing it and measuring its mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can determine the elemental composition, providing definitive structural confirmation.

Expertise & Causality: Electrospray ionization (ESI) is a soft ionization technique ideal for this molecule, as it minimizes fragmentation and typically produces a strong signal for the protonated molecule [M+H]⁺. This allows for unambiguous determination of the molecular weight.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in an appropriate solvent like methanol or acetonitrile.[4]

-

Instrumentation: Infuse the sample directly into an ESI-equipped mass spectrometer (e.g., a TOF or Orbitrap for high resolution).

-

MS Parameters:

-

Ionization Mode: Positive ESI

-

Mass Range: m/z 50-500

-

Capillary Voltage: 3-4 kV

-

Source Temperature: 100-150 °C

-

Caption: Experimental workflow for mass spectrometry analysis.

| Technique | Expected m/z | Ion Species | Molecular Formula |

| ESI-MS | 186.1125 | [M+H]⁺ | C₉H₁₆NO₃⁺ |

| 208.0944 | [M+Na]⁺ | C₉H₁₅NNaO₃⁺ |

The primary peak should correspond to the protonated molecule. The presence of other significant peaks may indicate impurities or fragmentation. HRMS should confirm the elemental composition to within 5 ppm error.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Causality: This technique is excellent for quickly confirming the presence of key functional groups like the ester and amide carbonyls (C=O) and C-N bonds, which are characteristic of the target molecule's structure.

-

Sample Preparation: Place a small amount of the neat sample (if an oil) or solid powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Acquire the spectrum using an FTIR spectrometer.

-

Parameters:

-

Scan Range: 4000-400 cm⁻¹

-

Number of Scans: 32

-

Resolution: 4 cm⁻¹

-

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O Stretch (Ester) | ~1735 |

| C=O Stretch (Amide/Lactam) | ~1680 |

| C-H Stretch (Aliphatic) | 2850-2960 |

| C-N Stretch | 1200-1350 |

The FTIR spectrum serves as a rapid qualitative check. The absence of certain bands (e.g., a broad O-H stretch around 3300 cm⁻¹ from a carboxylic acid impurity) can be a good indicator of purity.

Part 2: Comparative Analysis with Chromatographic Techniques

While spectroscopy confirms structure, chromatography excels at separating and quantifying components in a mixture. For purity validation, chromatographic methods provide superior sensitivity and quantitative accuracy.[5]

High-Performance Liquid Chromatography (HPLC)

HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. It is the industry standard for purity analysis of non-volatile compounds.

Gas Chromatography (GC)

GC is suitable for volatile and thermally stable compounds, separating them based on their partitioning between a gaseous mobile phase and a stationary phase within a capillary column.

Trustworthiness: The power of these techniques is amplified when coupled with a mass spectrometer (LC-MS, GC-MS). This "hyphenated" approach provides both the retention time (a characteristic of the compound under specific conditions) and the mass spectrum (a structural fingerprint), allowing for the confident identification and quantification of impurities, even at trace levels.[6][7][8]

Caption: Logical workflow for comprehensive purity validation.

Performance Comparison

| Parameter | NMR | MS | FTIR | HPLC-UV | GC-FID/MS |

| Primary Use | Structure Elucidation | MW & Formula ID | Functional Groups | Separation & Quantification | Separation & Quantification |

| Purity Info | Quantitative (with IS) | Qualitative | Qualitative | High-Precision Quantitative | High-Precision Quantitative |

| Sensitivity | Low (mg range) | High (pg-ng range) | Moderate (µg range) | High (ng-µg range) | Very High (pg-ng range) |

| Selectivity | High (Structural) | High (m/z) | Low | High (Separation) | Very High (Separation) |

| Sample Type | Soluble | Soluble/Infusable | Solid/Liquid | Soluble, Non-volatile | Volatile, Thermally Stable |

| Destructive? | No | Yes | No | No (can be collected) | Yes |

Conclusion and Authoritative Recommendation

No single technique can provide a complete picture of a compound's purity. A self-validating system relies on the orthogonal application of multiple analytical methods.

For Methyl 4-(2-oxopyrrolidin-1-yl)butanoate , the authoritative recommendation for purity validation is a two-tiered approach:

-

Tier 1: Identity Confirmation. Utilize ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry . This combination provides incontrovertible proof of the molecular structure and elemental composition. The spectra should be clean, matching theoretical predictions, and free of unassignable signals.

-

Tier 2: Quantitative Purity Assessment. Employ a validated HPLC-UV or LC-MS method . This will separate the main compound from any potential process-related impurities or degradation products, providing a precise quantitative purity value (e.g., % area under the curve).

By integrating the detailed structural insights from spectroscopy with the superior separation and quantification capabilities of chromatography, researchers and drug development professionals can ensure the highest degree of confidence in their materials, upholding the principles of scientific integrity and reproducibility.

References

- Organic Spectroscopy International. (2015, April 4). (2S)-2- Oxopyrrolidin-1-yl)butanoic acid.............Key Levetiracetam intermediate.

- New Drug Approvals. (2S)-2- Oxopyrrolidin-1-yl)butanoic acid………….Key Levetiracetam intermediate.

- IIP Series. SPECTROSCOPIC TECHNIQUES FOR IDENTIFICATION OF DRUGS IN DIFFERENT PHARMACEUTICAL PREPARATIONS.

- Meltzer, R. J., et al. (2007). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PMC.

- Song, J., et al. 2-(2-Oxopyrrolidin-1-yl)butyramide | Request PDF. ResearchGate.

- SWGDrug. (2013, April 19). 4-methyl-α-pyrrolidinopropiophenone.

- Veeprho. (S)-Methyl 2-(2-oxopyrrolidin-1-yl)butanoate | CAS 358629-51-3.

- PubChem. Etiracetam, (R)- | C8H14N2O2 | CID 441341.

- Simson Pharma Limited. methyl (S)-2-(2-oxopyrrolidin-1-yl)butanoate | CAS No.

- UNICAM. (2021, July 31). Journal Pre-proof.

- PubChem. (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid methyl ester.

- Pharmaffiliates. CAS No : 358629-51-3 | Product Name : (S)-Methyl 2-(2-oxopyrrolidin-1-yl)butanoate.

- FDA. (2011, September 26). METHOD OF ANALYSIS N–methyl–2-pyrrolidone.

- Waters Corporation. A Multi-Residue Method for the Analysis of Pesticides in Cannabis Using UPLC-MS/MS and APGC-MS.

- Forensic Toxicology. (2017, August 29). Spectroscopic characterization and crystal structures of two cathinone derivatives.

- BenchChem. A Comparative Guide to Purity Validation of Synthesized Methyl 2-(pyrrolidin-1-yl)benzoate.

- Echemi. METHYL4-(2-OXOPYRROLIDIN-1-YL)BUTANOATE.

- Molecules. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. PMC.

- MDPI. (2023, June 10). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones.

Sources

- 1. veeprho.com [veeprho.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. swgdrug.org [swgdrug.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 7. lcms.cz [lcms.cz]

- 8. Spectroscopic characterization and crystal structures of two cathinone derivatives: 1-(4-chlorophenyl)-2-(1-pyrrolidinyl)-pentan-1-one (4-chloro-α-PVP) sulfate and 1-(4-methylphenyl)-2-(dimethylamino)-propan-1-one (4-MDMC) hydrochloride salts, seized on illicit drug market - PMC [pmc.ncbi.nlm.nih.gov]

Reference Standards for Methyl 4-(2-oxopyrrolidin-1-yl)butanoate Analysis

Executive Summary

Methyl 4-(2-oxopyrrolidin-1-yl)butanoate (CAS 6740-20-1) is a critical intermediate in the synthesis of pyrrolidone-based nootropics and a structural analogue to GABA-derivatives. In pharmaceutical analysis, it often serves as a process impurity marker or a building block for complex heterocycles.

CRITICAL DISAMBIGUATION: Before proceeding, analysts must distinguish this compound from its regioisomer, Methyl 2-(2-oxopyrrolidin-1-yl)butanoate (CAS 358629-51-3), which is a known impurity of Levetiracetam (Keppra®). This guide focuses exclusively on the 4-isomer (linear chain), often encountered in early-stage drug discovery and specific pyrrolidone syntheses.

This guide objectively compares the three primary classes of reference standards available for this analyte: Certified Reference Materials (CRMs) , Analytical Grade Reagents , and In-House Synthesized Standards , providing a validated analytical framework for their assessment.

Part 1: Comparative Landscape of Reference Standards

For a compound like Methyl 4-(2-oxopyrrolidin-1-yl)butanoate, which lacks a specific pharmacopeial monograph (USP/EP), the choice of standard defines the accuracy of your quantitative data.

Table 1: Comparative Matrix of Reference Standard Options

| Feature | Option A: Certified Reference Material (CRM) | Option B: Analytical Grade Reagent | Option C: In-House Synthesis |

| Primary Use | GMP Release Testing, Method Validation | Early R&D, Screening, Qualitative ID | Process Optimization, High-Volume Routine Testing |

| Purity Assignment | High Accuracy (>99.0%) Determined by Mass Balance (HPLC + KF + ROI + RS) or qNMR. | Variable (>95-98%) Often based on Area% only, ignoring water/solvents. | User Defined Requires full internal characterization. |

| Traceability | SI-Traceable (via NIST/BIPM standards). | Lot-Specific Traceability often limited to the manufacturer's CoA. | Internal Only Traceable to starting materials. |

| Documentation | Comprehensive CoA (H-NMR, C-NMR, MS, IR, HPLC, KF, TGA). | Basic CoA (HPLC Area%, IR match). | Full structural elucidation required (time-intensive). |

| Cost/mg | High ( | Low ($) | High Initial Investment ( |

| Risk Profile | Low Risk Defensible in regulatory audits. | Medium Risk Potential for unquantified impurities affecting potency. | High Risk Requires rigorous stability monitoring. |

Part 2: Technical Deep Dive – The "Self-Validating" Protocol

2.1 The Analytical Challenge: Weak Chromophores

Methyl 4-(2-oxopyrrolidin-1-yl)butanoate lacks a strong UV chromophore (like a benzene ring). It relies on the carbonyl groups (

-

Implication: Common solvents (methanol, THF) and additives (TFA) can cause high background noise.

-

Solution: Use Acetonitrile/Phosphate Buffer or LC-MS for detection.

2.2 Validated HPLC Methodology

This method is optimized for separating the 4-isomer from potential hydrolysis products (the free acid) and regioisomers.

-